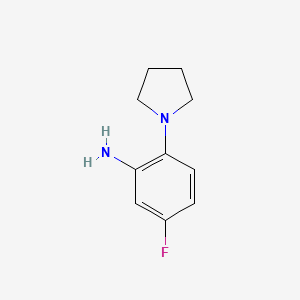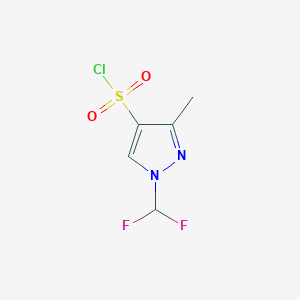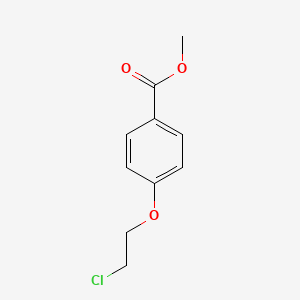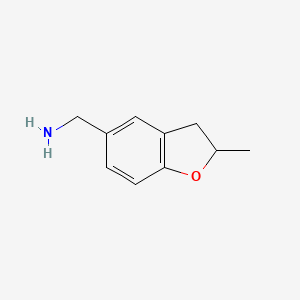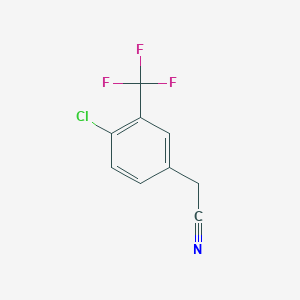
2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile
Overview
Description
The compound "2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile" is a chemical entity that features a benzene ring substituted with chloro and trifluoromethyl groups, and an acetonitrile moiety. While the provided papers do not directly discuss this compound, they offer insights into the behavior of similar molecules in acetonitrile, a common solvent for organic reactions, and the influence of substituents like chloro and trifluoromethyl groups on chemical reactivity and stability.
Synthesis Analysis
The synthesis of compounds related to "this compound" can be inferred from the methodologies described in the papers. For instance, the use of trifluoromethanesulfonic acid in acetonitrile as a catalyst for Friedel-Crafts alkylations suggests a potential pathway for introducing the acetonitrile group onto a benzene ring substituted with chloro and trifluoromethyl groups . The stability of cationic intermediates, as mentioned in the kinetics of elimination reactions of chlorinated compounds, may also be relevant to the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of "this compound" would be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups. These substituents can affect the electron density of the benzene ring and the reactivity of the molecule. The presence of the acetonitrile group would contribute to the molecule's polarity and potential reactivity as a nitrile .
Chemical Reactions Analysis
Chemical reactions involving similar compounds in acetonitrile suggest that "this compound" could undergo nucleophilic substitution reactions, as haloalkanes can react with nucleophiles in this solvent . Additionally, the presence of electron-withdrawing groups could facilitate elimination reactions, as seen with the dehydrochlorination of a chlorinated compound to form a stilbene derivative .
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" would likely include high stability in acetonitrile, as indicated by the behavior of similar chlorinated compounds . The electron-withdrawing groups would increase the acidity of protons adjacent to the carbon atoms bearing these groups, potentially affecting the compound's reactivity in acid-catalyzed reactions . The polarity introduced by the acetonitrile group would influence the solubility and may facilitate reactions with polar reagents or solvents.
Scientific Research Applications
Fluorination and Cyanation Reactions
Nuclear Fluorination with Selectfluor® : Stephens and Blake (2004) demonstrated the C-4 fluorination of 3,5-diarylisoxazoles using the N-F reagent Selectfluor®, highlighting the compound's role in facilitating fluorination under varying temperature conditions and solvent systems such as acetonitrile and sulfolane. This process underscores the compound's utility in synthesizing fluorinated organic molecules, which are significant in medicinal chemistry and materials science (Stephens & Blake, 2004).
Fe-Promoted Radical Cyanomethylation/Arylation : Pan, Zhang, and Zhu (2015) reported on the radical cyanomethylation/arylation of arylacrylamides to access oxindoles, utilizing acetonitrile as a radical precursor. This reaction involved dual C-H bond functionalization, showcasing the compound's versatility in complex organic synthesis processes (Pan, Zhang, & Zhu, 2015).
Catalysis and Ligand Chemistry
- Ruthenium(II) Complexes in Asymmetric Reduction : Barbaro, Bianchini, Giambastiani, and Togni (2003) discussed the use of dichloro-, bis(acetonitrile)chloro-, and tris(acetonitrile)ruthenium(II) complexes with triphosphane ligands for the asymmetric reduction of trifluoroacetophenone. This research illuminates the compound's role in catalysis, particularly in enantioselective reactions that are crucial for producing chirally pure pharmaceuticals (Barbaro et al., 2003).
Material Science and Surface Chemistry
- Electrochemical Reduction on Iron Electrodes : Chaussé et al. (2002) explored the electrochemical reduction of aryldiazonium salts on an iron electrode in acetonitrile, leading to the attachment of aryl groups to the iron surface. This study reveals the compound's importance in modifying surface properties, which has implications for corrosion resistance and material coatings (Chaussé et al., 2002).
Photophysical Studies and Sensing Applications
- Fluorescence Sensing of Fluoride : Peng, Wu, Fan, Tian, and Han (2005) investigated phenyl-1H-anthra[1,2-d]imidazole-6,11-dione derivatives as colorimetric and ratiometric fluorescent chemosensors for fluoride in acetonitrile. This research highlights the compound's application in environmental monitoring and analytical chemistry, particularly for detecting fluoride ions in various matrices (Peng et al., 2005).
Safety and Hazards
2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), particularly the respiratory system .
properties
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHNQKBCGYUWAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407439 | |
| Record name | [4-Chloro-3-(trifluoromethyl)phenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22902-82-5 | |
| Record name | [4-Chloro-3-(trifluoromethyl)phenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

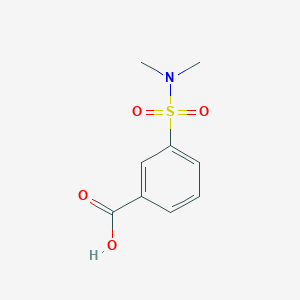
![Tricyclo[4.3.1.13,8]undecan-4-one](/img/structure/B1309642.png)
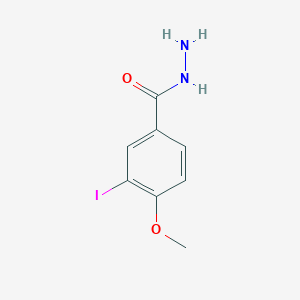

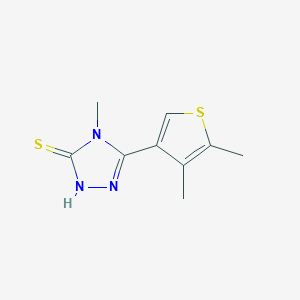
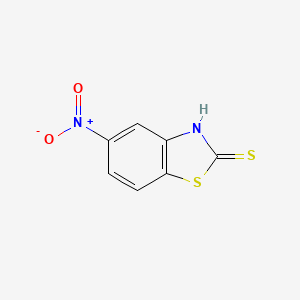
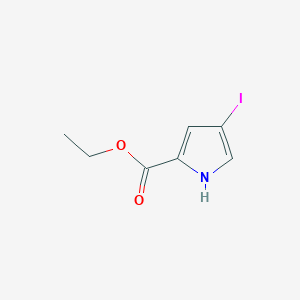
![1-nitro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene](/img/structure/B1309658.png)
